molecular formula C19H21N5O4 B15106451 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B15106451
M. Wt: 383.4 g/mol
InChI Key: DJQJKZJNWDBBJZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes methoxy groups and a tetrazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Final coupling: The final step involves coupling the tetrazole-containing intermediate with 4-methoxyphenylpropanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the tetrazole ring.

    4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenyl β-D-glucopyranoside: Contains similar methoxy groups but has a different core structure.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the presence of both methoxy groups and a tetrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C19H21N5O4/c1-26-16-8-6-14(11-15(16)24-12-20-22-23-24)21-19(25)9-5-13-4-7-17(27-2)18(10-13)28-3/h4,6-8,10-12H,5,9H2,1-3H3,(H,21,25)

InChI Key

DJQJKZJNWDBBJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

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